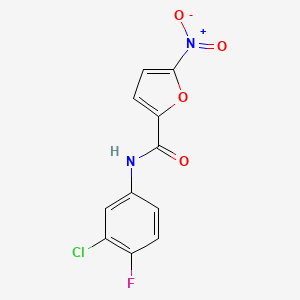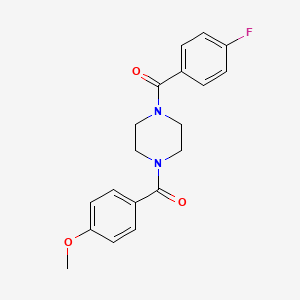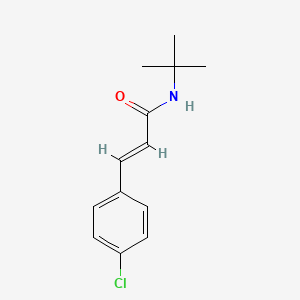![molecular formula C22H19N3O B5532631 2-{4-[(2-phenylethyl)amino]-2-quinazolinyl}phenol](/img/structure/B5532631.png)
2-{4-[(2-phenylethyl)amino]-2-quinazolinyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinazoline derivatives, including 2-{4-[(2-phenylethyl)amino]-2-quinazolinyl}phenol, often involves multi-step chemical reactions. For example, [4-(4-oxo-2-phenyl-4H-quinazolin-3-yl)-phenoxy]-acetic acid derivatives have been synthesized through reactions involving formaldehyde and various secondary amines in N,N-dimethyl formamide, leading to Mannich bases (Havaldar & Patil, 2008). Another method involves a catalyst-free, one-pot, three-component synthesis of quinazolin-4(3H)-ones using 2-aminobenzophenones, isatins or aromatic benzaldehydes, and ammonium acetate, highlighting the versatility and efficiency of these synthetic approaches (Kamal et al., 2015).
Molecular Structure Analysis
Molecular structure analysis of quinazoline derivatives is crucial for understanding their chemical behavior and potential biological activities. Studies often employ various spectroscopic techniques, such as IR, NMR, and mass spectrometry, to confirm the structures of synthesized compounds. For instance, the structure of 4-(2-cyanophenyl)-2-butenoic acid derivatives, which are related to quinazolin-4(3H)-ones, has been confirmed using these methods, demonstrating the importance of structural analysis in the synthesis process (Kobayashi et al., 1999).
Chemical Reactions and Properties
The chemical reactions and properties of quinazoline derivatives are diverse, depending on their specific structures and substituents. For example, the reactivity of quinazolin-4(3H)-ones with different aldehydes and ketones to produce novel compounds with potential analgesic and anti-inflammatory activities illustrates the chemical versatility of this class of compounds (Alagarsamy et al., 2007).
Physical Properties Analysis
The physical properties of quinazoline derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. X-ray diffraction analysis, for instance, is a powerful tool for determining the crystal structure of these compounds, providing insights into their physical characteristics and potential solid-state behaviors (Liu et al., 2022).
Chemical Properties Analysis
The chemical properties of quinazoline derivatives, including their reactivity, stability, and interaction with other molecules, are essential for their potential applications in medicinal chemistry. Investigations into the structure-activity relationships (SAR) of phenolics in quinazoline synthesis reveal how specific functional groups and structural elements influence the overall chemical behavior of these compounds (Hidalgo et al., 2018).
Mécanisme D'action
Target of Action
For instance, compounds containing a phenylethylamine moiety, such as this one, are known to interact with trace amine-associated receptor 1 (TAAR1) and inhibit vesicular monoamine transporter 2 (VMAT2) in monoamine neurons .
Mode of Action
Based on its structural similarity to phenylethylamine, it may act as a central nervous system stimulant, regulating monoamine neurotransmission .
Biochemical Pathways
Phenylethylamine, a structurally similar compound, is known to be involved in the shikimate pathway, which is crucial for the biosynthesis of aromatic compounds .
Pharmacokinetics
Phenylethylamine, a structurally similar compound, is known to be metabolized primarily by monoamine oxidase b (mao-b) and other enzymes .
Result of Action
Phenylethylamine, a structurally similar compound, is known to act as a central nervous system stimulant .
Propriétés
IUPAC Name |
2-[4-(2-phenylethylamino)quinazolin-2-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O/c26-20-13-7-5-11-18(20)22-24-19-12-6-4-10-17(19)21(25-22)23-15-14-16-8-2-1-3-9-16/h1-13,26H,14-15H2,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAOBBSDPIQFRNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-piperidinyl}carbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5532548.png)
![1-(3,5-dimethylbenzyl)-4-{[4-(hydroxymethyl)phenyl]acetyl}-2-piperazinone](/img/structure/B5532561.png)

![N-{[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]acetyl}glycine](/img/structure/B5532572.png)
![3-(4-fluorophenyl)-4-methyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazole](/img/structure/B5532573.png)
![(3S*,4R*)-1-[(3,5-dimethylisoxazol-4-yl)carbonyl]-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5532580.png)
![3-ethyl-5-methyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5532585.png)
![4-chloro-N'-[(5-methyl-2-furyl)methylene]benzenesulfonohydrazide](/img/structure/B5532597.png)
![4-methyl-N'-[4-(3-thietanyloxy)benzylidene]benzenesulfonohydrazide](/img/structure/B5532600.png)

![N-[2-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5532622.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperazine](/img/structure/B5532625.png)
![3,4-dimethoxy-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzamide](/img/structure/B5532635.png)
